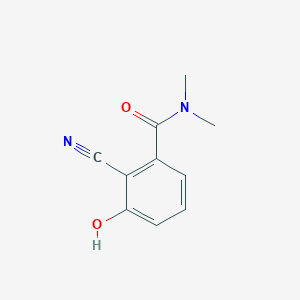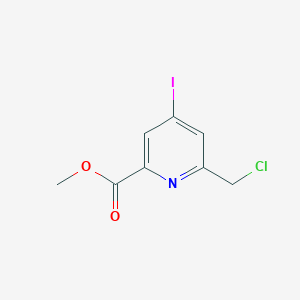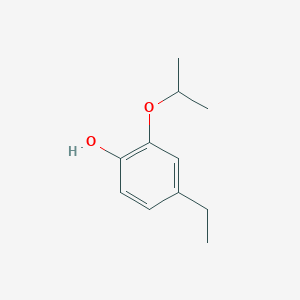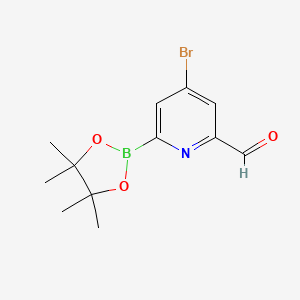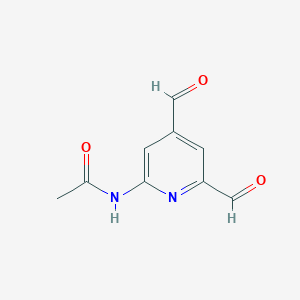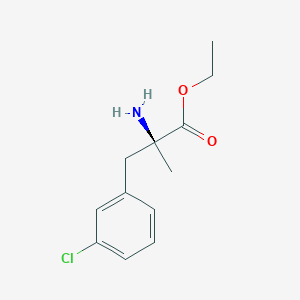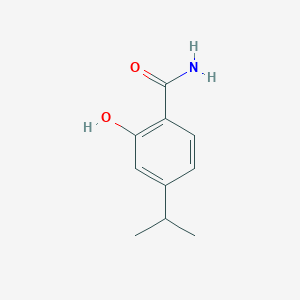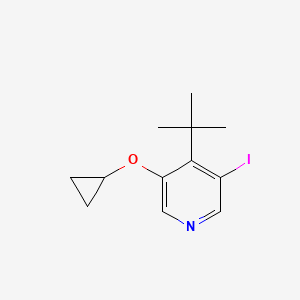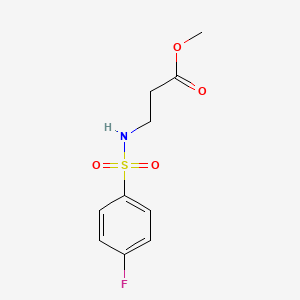![molecular formula C11H8F3NO4 B14852702 4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B14852702.png)
4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to an aniline moiety, which is further connected to a butenoic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-(trifluoromethoxy)aniline, is prepared through the nucleophilic aromatic substitution of 4-nitroaniline with trifluoromethoxybenzene.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with an appropriate aldehyde or ketone to form the corresponding Schiff base.
Cyclization and Oxidation: The Schiff base is then cyclized and oxidized under controlled conditions to yield the final product, (E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
(E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
(E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-oxo-4-[4-(methoxy)anilino]but-2-enoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-oxo-4-[4-(chloro)anilino]but-2-enoic acid: Contains a chloro group instead of a trifluoromethoxy group.
4-oxo-4-[4-(bromo)anilino]but-2-enoic acid: Contains a bromo group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
特性
分子式 |
C11H8F3NO4 |
|---|---|
分子量 |
275.18 g/mol |
IUPAC名 |
4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid |
InChI |
InChI=1S/C11H8F3NO4/c12-11(13,14)19-8-3-1-7(2-4-8)15-9(16)5-6-10(17)18/h1-6H,(H,15,16)(H,17,18) |
InChIキー |
VPHLVPQYMNKATK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)

